molecular formula C16H21NO2 B11718235 2-Boc-4-cyclopropylisoindoline

2-Boc-4-cyclopropylisoindoline

Cat. No.: B11718235
M. Wt: 259.34 g/mol
InChI Key: JJINIXQTMCLQJG-UHFFFAOYSA-N
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Description

2-Boc-4-cyclopropylisoindoline is a chemical compound that belongs to the isoindoline family Isoindolines are heterocyclic compounds characterized by a fused benzopyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-4-cyclopropylisoindoline typically involves a multi-step process. One common method includes the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with structurally varied primary amines, such as anilines, benzylamines, and cycloalkylamines . The resulting N-benzyl-1,3-dihydroisoindole undergoes selective cleavage of the exocyclic N–CH2Ar bond under hydrogenolysis conditions at room temperature, followed by in situ lactamization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Boc-4-cyclopropylisoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: H2/Pd-C, NaBH4

    Substitution: NaOCH3, LiAlH4

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield isoindolinone derivatives, while reduction reactions can produce fully reduced isoindoline compounds.

Scientific Research Applications

2-Boc-4-cyclopropylisoindoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Boc-4-cyclopropylisoindoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. For example, the Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the compound to participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Boc-4-cyclopropylisoindoline is unique due to its structural complexity and the presence of the Boc-protected amino group. This protection allows for selective deprotection and further functionalization, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl 4-cyclopropyl-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-9-12-5-4-6-13(11-7-8-11)14(12)10-17/h4-6,11H,7-10H2,1-3H3

InChI Key

JJINIXQTMCLQJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C3CC3

Origin of Product

United States

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